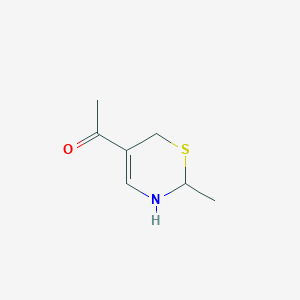
Ethanone, 1-(3,6-dihydro-2-methyl-2H-1,3-thiazin-5-yl)-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanone, 1-(3,6-dihydro-2-methyl-2H-1,3-thiazin-5-yl)-(9CI) is a chemical compound that has shown significant potential in scientific research applications. It is a thiazine derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mécanisme D'action
The mechanism of action of Ethanone, 1-(3,6-dihydro-2-methyl-2H-1,3-thiazin-5-yl)-(9CI) is not fully understood. However, studies have suggested that the compound may act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 and lipoxygenase. The compound may also act by modulating the expression of certain genes involved in apoptosis and inflammation.
Effets Biochimiques Et Physiologiques
Ethanone, 1-(3,6-dihydro-2-methyl-2H-1,3-thiazin-5-yl)-(9CI) has been shown to have various biochemical and physiological effects. In vitro studies have shown that the compound can induce apoptosis in cancer cells by activating the mitochondrial pathway. The compound has also been shown to have anti-inflammatory effects in animal models. Additionally, the compound has been shown to have antioxidant properties, which may be beneficial in preventing oxidative damage to cells.
Avantages Et Limitations Des Expériences En Laboratoire
Ethanone, 1-(3,6-dihydro-2-methyl-2H-1,3-thiazin-5-yl)-(9CI) has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and purify. Additionally, the compound has shown promising results in various scientific research applications, making it an attractive target for further study. However, one limitation is that the mechanism of action of the compound is not fully understood, which may hinder its development as a therapeutic agent. Additionally, the compound may have limitations in terms of its solubility and stability, which may affect its use in certain experiments.
Orientations Futures
There are several potential future directions for research on Ethanone, 1-(3,6-dihydro-2-methyl-2H-1,3-thiazin-5-yl)-(9CI). One direction is to further explore the mechanism of action of the compound and to identify its molecular targets. This may provide insights into the development of more potent and specific therapeutic agents. Another direction is to investigate the potential of the compound as a treatment for other diseases, such as neurodegenerative diseases and cardiovascular diseases. Additionally, further studies may be needed to optimize the synthesis and purification methods for the compound, as well as to investigate its pharmacokinetics and toxicology in vivo.
Méthodes De Synthèse
Ethanone, 1-(3,6-dihydro-2-methyl-2H-1,3-thiazin-5-yl)-(9CI) can be synthesized through various methods. One such method involves the reaction of 2-aminothiophenol with acetone in the presence of a strong acid catalyst. Another method involves the reaction of 2-chloro-3,6-dihydrothiazine with methyl vinyl ketone in the presence of a base catalyst. The resulting compound can be purified through various methods, including column chromatography and recrystallization.
Applications De Recherche Scientifique
Ethanone, 1-(3,6-dihydro-2-methyl-2H-1,3-thiazin-5-yl)-(9CI) has shown potential in various scientific research applications. One such application is in the field of medicinal chemistry, where it has been studied for its potential as an anti-cancer agent. Studies have shown that the compound can induce apoptosis in cancer cells by activating the mitochondrial pathway. The compound has also been studied for its potential as an anti-inflammatory agent, with promising results in animal models.
Propriétés
Numéro CAS |
110307-83-0 |
|---|---|
Nom du produit |
Ethanone, 1-(3,6-dihydro-2-methyl-2H-1,3-thiazin-5-yl)-(9CI) |
Formule moléculaire |
C7H11NOS |
Poids moléculaire |
157.24 g/mol |
Nom IUPAC |
1-(2-methyl-3,6-dihydro-2H-1,3-thiazin-5-yl)ethanone |
InChI |
InChI=1S/C7H11NOS/c1-5(9)7-3-8-6(2)10-4-7/h3,6,8H,4H2,1-2H3 |
Clé InChI |
DXGZKVUIZPXTLC-UHFFFAOYSA-N |
SMILES |
CC1NC=C(CS1)C(=O)C |
SMILES canonique |
CC1NC=C(CS1)C(=O)C |
Synonymes |
Ethanone, 1-(3,6-dihydro-2-methyl-2H-1,3-thiazin-5-yl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



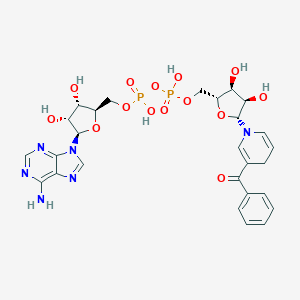
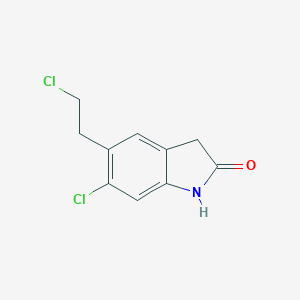
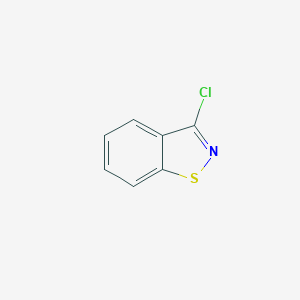
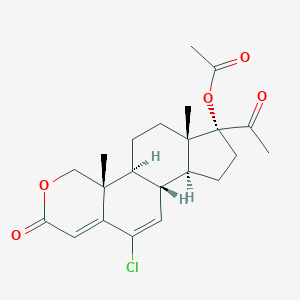
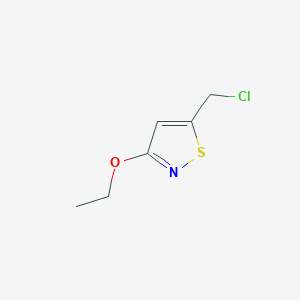
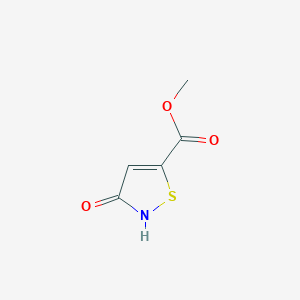
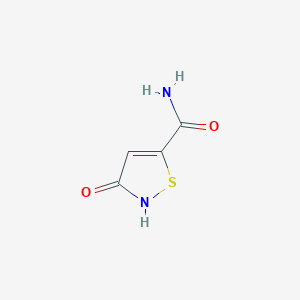
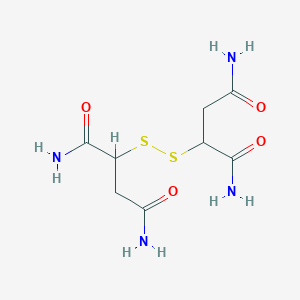
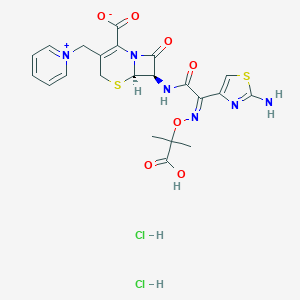
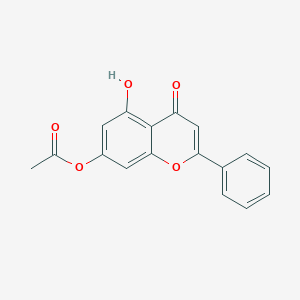
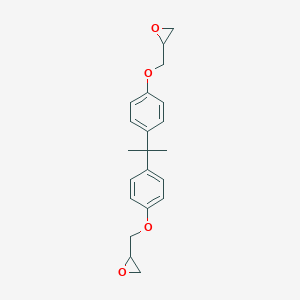
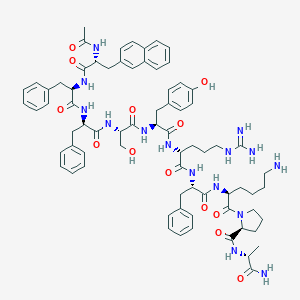
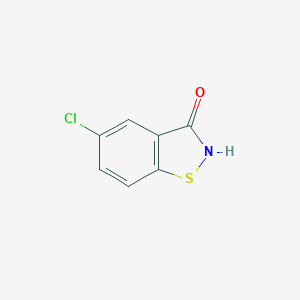
![6-Methyl-2-(p-tolylamino)-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B19394.png)